Millewanin H

Description

This compound has been reported in Millettia pachycarpa with data available.

antiestrogenic compound from Millettia pachycarpa; structure in first source

Structure

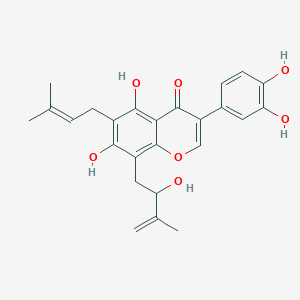

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)25-21(23(15)30)24(31)17(11-32-25)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHIZFURFGRHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103874 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874303-34-1 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Millewanin H from Millettia pachycarpa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Millewanin H, a prenylated isoflavone, from the leaves of Millettia pachycarpa. This document outlines a representative experimental protocol, summarizes key quantitative data, and visualizes the workflow for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Millettia pachycarpa Benth, a plant in the Fabaceae family, is a known source of a diverse array of bioactive compounds, particularly isoflavonoids and rotenoids. Among these, this compound has garnered interest for its potential pharmacological activities. The isolation and characterization of such compounds are foundational steps in the drug discovery process.

This guide is based on established methodologies for the isolation of isoflavonoids from Millettia species. While the initial isolation of this compound was reported by Ito et al. (2006), the detailed experimental specifics of this original work are not fully available. Therefore, this document presents a generalized, yet detailed, protocol compiled from various studies on the phytochemical analysis of Millettia pachycarpa and related species.[1][2][3][4]

Experimental Protocols

The isolation of this compound from Millettia pachycarpa leaves involves a multi-step process of extraction, fractionation, and purification.

Plant Material

Fresh leaves of Millettia pachycarpa are collected and authenticated. The leaves are then shade-dried at room temperature for several days until they are brittle and can be pulverized into a fine powder.

Extraction

The powdered leaves are subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

-

Protocol:

-

The dried leaf powder is macerated with methanol (or ethyl acetate) at a ratio of 1:10 (w/v) at room temperature for 72 hours.

-

The mixture is periodically agitated to ensure thorough extraction.

-

The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Protocol:

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of isoflavonoids are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to this compound is collected.

-

Data Presentation

The following tables summarize the type of quantitative data that would be collected during the isolation and characterization of this compound. The specific values are not available in the reviewed literature.

Table 1: Chromatographic Purification Summary (Representative)

| Step | Stationary Phase | Mobile Phase/Eluent | Fraction/Compound | Yield (mg) | Purity (%) |

| Extraction | - | Methanol | Crude Extract | N/A | - |

| Silica Gel CC | Silica Gel (60-120 mesh) | n-Hexane:EtOAc gradient | Fraction A-F | N/A | - |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | Purified Fraction | N/A | - |

| Prep. HPLC | C18, 10 µm | Methanol:Water gradient | This compound | N/A | >95 |

N/A: Data not available in the reviewed literature.

Table 2: Spectroscopic Data for this compound Structure Elucidation (Representative)

| Technique | Data Type | Observed Values for this compound |

| ¹H-NMR | Chemical Shift (δ) in ppm, Coupling Constant (J) in Hz | N/A |

| ¹³C-NMR | Chemical Shift (δ) in ppm | N/A |

| Mass Spec. | m/z [M+H]⁺ | N/A |

N/A: Specific data not available in the reviewed literature.

Visualization

The following diagrams illustrate the key workflows and relationships in the isolation process.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationship of this compound to its source and potential application.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative isolation and purification of three rotenoids and one isoflavone from the seeds of Millettia pachycarpa Benth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of Millewanin H: A Putative Pathway

Abstract

Millewanin H is a C-geranylated flavone found in plants of the Moraceae family, notably in Morus alba (White Mulberry). As a member of the prenylated flavonoid class of secondary metabolites, it exhibits a range of biological activities that make it a compound of interest for pharmaceutical research and drug development. The presence of the geranyl moiety enhances its lipophilicity and potential for interaction with biological membranes and protein targets. This technical guide outlines the putative biosynthetic pathway of this compound, integrating knowledge of general flavonoid biosynthesis with specific enzymatic steps for C-geranylation. It provides a detailed framework of the metabolic route, key enzymatic classes, and representative experimental protocols for pathway elucidation, aimed at researchers, biochemists, and professionals in the field of natural product synthesis and drug discovery.

Introduction to this compound and Prenylated Flavonoids

Flavonoids are a diverse group of plant secondary metabolites synthesized from the phenylpropanoid and polyketide pathways. They share a common C6-C3-C6 skeleton. Prenylated flavonoids are a specialized subclass characterized by the attachment of one or more isoprenoid-derived side chains, such as prenyl (C5), geranyl (C10), or farnesyl (C15) groups. This modification, catalyzed by prenyltransferase (PT) enzymes, significantly increases the structural diversity and biological activity of the parent flavonoid.

This compound is a C-geranylated flavone. Its core structure is a flavone backbone substituted with hydroxyl groups at positions 5, 7, 2', and 4', and a geranyl group attached to the C-3 position of the A-ring. The biosynthesis of this complex molecule can be understood as a multi-stage process:

-

Formation of the Flavonoid Skeleton: Synthesis of the C6-C3-C6 flavone core via the general phenylpropanoid pathway.

-

Synthesis of the Isoprenoid Donor: Generation of Geranyl Diphosphate (GPP) through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

-

The Geranylation Step: A regioselective C-C bond formation between the flavonoid acceptor and the geranyl donor, catalyzed by a specific C-geranyltransferase.

This document will detail each of these stages to present a complete putative pathway for this compound biosynthesis.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages, as illustrated in the diagrams below.

Stage 1: Phenylpropanoid and Flavonoid Biosynthesis

The initial steps are conserved among most higher plants for the production of flavonoid scaffolds. The pathway begins with the amino acid L-phenylalanine.

-

L-Phenylalanine to 4-Coumaroyl-CoA: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).

-

Chalcone Synthesis: Chalcone Synthase (CHS), a key polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a central flavanone intermediate.

-

Flavone Formation: To form the flavone backbone, (2S)-naringenin is oxidized by Flavone Synthase (FNS). This creates apigenin (5,7,4'-trihydroxyflavone).

-

Hydroxylation: For this compound, an additional hydroxylation at the 2' position of the B-ring is required. This is likely catalyzed by a Flavonoid 2'-Hydroxylase (F2'H), a cytochrome P450-dependent monooxygenase, acting on either apigenin or its precursor naringenin to produce Norartocarpetin (5,7,2',4'-tetrahydroxyflavone) . This molecule is the putative flavonoid acceptor for the subsequent geranylation step.

Millewanin H: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin H is a prenylated isoflavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed protocols for its isolation, and an exploration of its mechanism of action, particularly its antiestrogenic effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

The primary and thus far only documented natural source of this compound is the leaves of the plant species Millettia pachycarpa.[1] This plant is a member of the Fabaceae family and is distributed throughout Southeast Asian countries. Various parts of Millettia pachycarpa have been traditionally used in medicine, and the plant is known to be a rich source of isoflavonoids, rotenoids, and other bioactive compounds.[2]

Quantitative Abundance

Quantitative data on the specific abundance of this compound in Millettia pachycarpa is limited in the currently available literature. However, the isolation yields from scientific studies can provide an estimate of its concentration in the plant material. The seminal study by Ito et al. (2006) reported the isolation of this compound from the leaves of Millettia pachycarpa. While the exact yield for this compound was not individually specified, it was isolated alongside other isoflavonoids, suggesting it is a significant constituent of the phenolic fraction of the leaves. Further quantitative analysis, such as through High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), would be required to determine the precise concentration of this compound in different parts of the plant and under various geographical and seasonal conditions.

| Compound | Plant Source | Plant Part | Reported Yield (from crude extract) |

| This compound | Millettia pachycarpa | Leaves | Data not individually specified in the isolation report. Isolated as a component of the ethyl acetate extract. |

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from the leaves of Millettia pachycarpa, based on the protocol described by Ito et al. (2006).[1]

Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of Millettia pachycarpa are collected and air-dried. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The this compound, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.

Isolation and Purification Workflow

Chromatographic Separation

-

Silica Gel Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by TLC, are combined and further purified by column chromatography on Sephadex LH-20, using methanol as the eluent. This step helps in removing smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A suitable mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used to elute the compounds. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant antiestrogenic activity.[1] This activity was found to be comparable to that of 4-hydroxytamoxifen, a well-known selective estrogen receptor modulator (SERM).[1]

Antiestrogenic Mechanism of Action

The primary mechanism of action for the antiestrogenic effects of many isoflavonoids involves their interaction with estrogen receptors (ERs), ERα and ERβ. These compounds can act as either agonists or antagonists depending on the target tissue and the specific receptor subtype.

While the precise signaling pathway of this compound has not been fully elucidated, its antiestrogenic activity suggests that it likely competes with the endogenous estrogen, 17β-estradiol, for binding to estrogen receptors. By binding to ERs, this compound may induce a conformational change in the receptor that prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes. This leads to a blockage of the estrogenic signal transduction pathway.

Further research is necessary to fully characterize the interaction of this compound with ERα and ERβ and to investigate its effects on downstream signaling cascades. This includes studying its impact on the expression of specific estrogen-responsive genes and its potential for tissue-selective estrogenic/antiestrogenic activity.

Conclusion

This compound, a prenylated isoflavonoid isolated from the leaves of Millettia pachycarpa, presents a promising lead compound for the development of novel therapeutics, particularly those targeting estrogen-related pathways. This technical guide has summarized the current knowledge on its natural sources, provided a detailed protocol for its isolation, and outlined its known antiestrogenic activity. Future research should focus on quantifying the abundance of this compound in its natural source, optimizing extraction and purification processes, and conducting in-depth studies to elucidate its precise molecular mechanisms of action. Such efforts will be crucial for unlocking the full therapeutic potential of this interesting natural product.

References

An In-depth Technical Guide to Millewanin Compounds: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millewanin compounds, a class of prenylated isoflavonoids predominantly isolated from the genus Millettia, have garnered significant scientific interest due to their notable biological activities, particularly their antiestrogenic effects. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of Millewanin compounds. It details their isolation and characterization, summarizes their quantitative bioactivity, and elucidates their mechanism of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The story of Millewanin compounds is intrinsically linked to the phytochemical exploration of the Millettia genus, a group of plants long used in traditional medicine. The first definitive identification of compounds designated as "Millewanin" was reported in 2006 by Ito and colleagues. In their seminal paper published in the Journal of Natural Products, they described the isolation and structure elucidation of Millewanin G and Millewanin H from the leaves of Millettia pachycarpa. This work established the foundational chemical structures of this subclass of prenylated isoflavonoids and was the first to report their significant antiestrogenic activity.

Subsequent research on Millettia species has led to the identification of a variety of other related isoflavonoids, expanding our understanding of the structural diversity and biological potential of this chemical class. While the "Millewanin" nomenclature has been specifically applied to a subset of these compounds, the broader family of prenylated isoflavonoids from Millettia continues to be a subject of active investigation for their therapeutic potential.

Chemical Structures and Properties

Millewanin compounds are characterized by a core isoflavone skeleton substituted with one or more prenyl groups, along with other modifications such as hydroxylation and methoxylation. The prenyl moieties are known to enhance the lipophilicity of the molecules, which can influence their biological activity and membrane permeability.

Millewanin G is a 7-hydroxyisoflavone with hydroxy groups at positions 5, 7, 3', and 4', a prenyl group at position 8, and a 2-hydroxy-3-methylbut-3-enyl moiety at position 6.

This compound is also a hydroxyisoflavone with hydroxy groups at positions 5, 7, 3', and 4', but with a prenyl group at position 6 and a 2-hydroxy-3-methylbut-3-enyl moiety at position 8.

Quantitative Bioactivity Data

The antiestrogenic activity of Millewanin compounds and related isoflavonoids from Millettia pachycarpa has been a primary focus of research. The following table summarizes the available quantitative data on their bioactivity. It is important to note that direct IC50 values for all named Millewanin compounds are not always available in the public domain. Therefore, data for other closely related and co-isolated prenylated isoflavonoids from the same source are included to provide a broader context of the structure-activity relationships.

| Compound Name | Bioactivity | Assay System | IC50 Value (µM) | Reference |

| Millewanin G | Antiestrogenic | Yeast Two-Hybrid | Comparable to 4-hydroxytamoxifen | |

| This compound | Antiestrogenic | Yeast Two-Hybrid | Comparable to 4-hydroxytamoxifen | |

| Isoerysenegalensein E | Antiestrogenic | Yeast Two-Hybrid | Potent, comparable to 4-hydroxytamoxifen | |

| 6,8-Diprenylorobol | Antiestrogenic | Yeast Two-Hybrid | Potent, comparable to 4-hydroxytamoxifen |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Millewanin compounds.

Isolation of Millewanin Compounds by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that has been successfully employed for the separation of isoflavonoids from Millettia species.

-

Plant Material Preparation: Dried and powdered leaves or seeds of Millettia pachycarpa are extracted with a suitable organic solvent such as methanol or ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A common system for isoflavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water (HEMWat). The optimal ratio is determined empirically, with a typical starting point being 1:0.8:1:0.6 (v/v/v/v).

-

HSCCC Operation:

-

The HSCCC column is first entirely filled with the stationary phase (typically the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800-1500 rpm) while the mobile phase (the lower phase) is pumped through the column at a defined flow rate (e.g., 1.5-2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, the sample solution (crude extract dissolved in a small volume of the biphasic solvent system) is injected.

-

The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 280 nm), and fractions are collected.

-

-

Further Purification and Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC). Fractions containing the compounds of interest are pooled and may be subjected to further purification by preparative HPLC if necessary. The structures of the isolated compounds are then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Antiestrogenic Activity Assessment using Yeast Two-Hybrid Assay

The yeast two-hybrid (Y2H) system is a powerful genetic method to screen for protein-protein interactions and can be adapted to assess the estrogenic and antiestrogenic activity of compounds.

-

Yeast Strain and Plasmids: The Saccharomyces cerevisiae strain Y190 is commonly used. This strain is co-transformed with two plasmids:

-

A "bait" plasmid expressing the ligand-binding domain (LBD) of the human estrogen receptor alpha (ERα) fused to the GAL4 DNA-binding domain (DBD).

-

A "prey" plasmid expressing a coactivator protein (e.g., TIF2) fused to the GAL4 activation domain (AD).

-

-

Principle: In the presence of an estrogenic compound (agonist), the ERα-LBD undergoes a conformational change that promotes its interaction with the coactivator. This brings the GAL4-DBD and GAL4-AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, typically lacZ, which encodes for β-galactosidase. An antiestrogenic compound (antagonist) will inhibit this interaction, leading to a decrease in β-galactosidase activity.

-

Protocol:

-

Co-transformed Y190 yeast cells are grown in a selective medium lacking tryptophan and leucine to ensure the maintenance of both plasmids.

-

For the antiestrogenic assay, the yeast culture is treated with a known concentration of 17β-estradiol (e.g., 1 nM) to induce reporter gene expression, along with varying concentrations of the test compound (e.g., Millewanin G).

-

After a suitable incubation period (e.g., 4-6 hours at 30°C), the cells are harvested and lysed.

-

The β-galactosidase activity is quantified by adding a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG), which is converted to a yellow product (o-nitrophenol) that can be measured spectrophotometrically at 420 nm.

-

The IC50 value, representing the concentration of the test compound that inhibits 50% of the estradiol-induced β-galactosidase activity, is then calculated.

-

Luciferase Reporter Gene Assay for Estrogenic/Antiestrogenic Activity

This cell-based assay provides a quantitative measure of the transcriptional activity of the estrogen receptor in a mammalian cell context.

-

Cell Line and Reporter Construct: A human breast cancer cell line, such as MCF-7, which endogenously expresses ERα, is often used. These cells are transiently

Millewanin H: A Technical Guide to its Identification, Isolation, and Anti-Estrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millewanin H, a prenylated isoflavone isolated from Millettia pachycarpa, has garnered interest for its potential as an anti-estrogenic agent. This technical guide provides a comprehensive overview of this compound, including its chemical identity, detailed experimental protocols for its isolation, and methods for evaluating its biological activity. Quantitative data are presented to facilitate comparative analysis, and key experimental workflows are visualized to enhance understanding. This document serves as a foundational resource for researchers investigating the therapeutic potential of this compound and other novel isoflavonoids.

Chemical Identification

This compound is a complex isoflavone characterized by the presence of both a prenyl group and a hydroxylated prenyl moiety.

| Identifier | Value | Reference |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-en-1-yl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one | [1] |

| CAS Number | Not available | |

| ChEBI ID | CHEBI:66392 | [1] |

| Molecular Formula | C₂₅H₂₆O₇ | [1] |

| Average Mass | 438.46970 Da | [1] |

| Monoisotopic Mass | 438.16785 Da | [1] |

Isolation from Millettia pachycarpa

This compound is a natural product found in the leaves of Millettia pachycarpa. The isolation of this compound and other isoflavonoids from this plant source involves a multi-step process of extraction and chromatographic separation. While the seminal work by Ito et al. (2006) first described the isolation of this compound, detailed protocols for the separation of isoflavonoids from Millettia species provide a generalizable workflow.

General Experimental Protocol for Isolation

The following protocol is a representative method for the isolation of prenylated isoflavonoids from Millettia species and is based on established phytochemical techniques.

-

Plant Material Collection and Preparation:

-

Fresh leaves of Millettia pachycarpa are collected and air-dried in the shade.

-

The dried leaves are ground into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Isoflavonoids are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Purification:

-

Fractions containing this compound are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or solvent systems.

-

Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Experimental Workflow for Isolation

References

A Comprehensive Technical Guide on the Spectral Data of Millewanin H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Millewanin H, a prenylated isoflavonoid isolated from the leaves of Millettia pachycarpa. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature reporting its discovery and characterization.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition and exact mass of this compound.

| Technique | Ionization Mode | m/z [M]⁺ | Molecular Formula |

| HR-EI-MS | EI | 454.1622 (Calcd. 454.1628) | C₂₅H₂₆O₈ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about the functional groups present in the molecule. The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350 | O-H (hydroxyl groups) |

| 1625 | C=O (chelated carbonyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were conducted to establish the complete chemical structure and stereochemistry of this compound. The data was recorded in acetone-d₆.

¹H NMR Spectral Data (Acetone-d₆)

| Position | δH (ppm) | Multiplicity (J in Hz) |

| 2 | 8.08 | s |

| 6' | 7.00 | d (8.5) |

| 5' | 6.89 | d (8.5) |

| 2' | 6.81 | s |

| 1'' | 4.80 | t (8.0) |

| 2''a | 3.29 | m |

| 2''b | 2.91 | m |

| 4'' | 1.38 | s |

| 5'' | 1.25 | s |

| 1''' | 3.42 | d (7.0) |

| 2''' | 5.26 | t (7.0) |

| 4''' | 1.70 | s |

| 5''' | 1.62 | s |

| 5-OH | 13.10 | s |

¹³C NMR Spectral Data (Acetone-d₆)

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 155.0 | 6' | 115.3 |

| 3 | 123.1 | 1'' | 91.1 |

| 4 | 181.9 | 2'' | 27.2 |

| 4a | 105.8 | 3'' | 72.1 |

| 5 | 162.9 | 4'' | 25.8 |

| 6 | 108.3 | 5'' | 24.1 |

| 7 | 165.1 | 1''' | 22.0 |

| 8 | 105.0 | 2''' | 122.5 |

| 8a | 158.4 | 3''' | 131.7 |

| 1' | 122.9 | 4''' | 25.8 |

| 2' | 115.1 | 5''' | 17.8 |

| 3' | 145.9 | ||

| 4' | 145.2 | ||

| 5' | 118.8 |

Experimental Protocols

The following protocols are based on the methods described in the original publication by Ito et al. (2006)[1][2][3].

Isolation of this compound

-

Extraction: The leaves of Millettia pachycarpa were extracted with acetone.

-

Solvent Partitioning: The acetone extract was partitioned between ethyl acetate and water.

-

Chromatography: The ethyl acetate-soluble portion was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography (TLC), to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian UNITY plus 500 spectrometer. Chemical shifts were reported in ppm relative to the solvent peak of acetone-d₆ (δH 2.04 and δC 29.8).

-

Mass Spectrometry: High-resolution electron impact mass spectrometry (HR-EI-MS) was performed on a JEOL JMS-700 instrument.

-

Infrared Spectroscopy: The IR spectrum was measured using a Shimadzu FTIR-8400 spectrophotometer.

Visualizations

Workflow for Isolation and Structure Elucidation of this compound

Key HMBC Correlations for Structural Assignment

References

In Silico Prediction of Millewanin H Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Millewanin H, a novel natural compound. Due to the limited existing data on this compound, this document presents a hypothetical case study investigating its potential as a modulator of the Notch signaling pathway, a critical pathway often dysregulated in cancer. This guide offers detailed protocols for key in silico techniques, including ADMET prediction, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. Furthermore, it includes hypothetical data presented in structured tables and visualizations of experimental workflows and signaling pathways using the DOT language for Graphviz. The objective is to equip researchers with a practical framework for the computational evaluation of novel bioactive compounds.

Introduction to In Silico Bioactivity Prediction in Drug Discovery

The journey of a drug from initial discovery to market is a long, complex, and expensive process. In recent years, computational methods, collectively known as in silico techniques, have become indispensable tools in streamlining this pipeline. These methods leverage computer simulations and modeling to predict the biological activity of chemical compounds, thereby reducing the time and cost associated with laboratory experiments. Key in silico approaches include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, molecular docking to simulate the binding of a ligand to a protein target, and the development of Quantitative Structure-Activity Relationship (QSAR) models that correlate a compound's chemical structure with its biological activity.

This guide will walk through a hypothetical in silico evaluation of a novel compound, "this compound," as a potential inhibitor of the Notch signaling pathway.

Hypothetical Case Study: this compound as a Potential Modulator of the Notch Signaling Pathway

This compound is a hypothetical flavonoid, structurally analogous to the known compound Millewanin G. Flavonoids are a class of natural products known for their diverse pharmacological properties. The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis. Dysregulation of the Notch pathway is implicated in a variety of diseases, including many types of cancer, where it can promote cell proliferation and survival. Key proteins in this pathway, such as the Notch1 receptor, represent attractive targets for therapeutic intervention.

This case study will explore the hypothetical bioactivity of this compound as an inhibitor of the Notch1 receptor's intracellular domain (NICD), which is the active component of the signaling pathway.

Data Presentation: Hypothetical In Silico Predictions for this compound

To assess the drug-like potential of this compound, a series of in silico predictions were hypothetically performed. The following tables summarize the predicted physicochemical properties, molecular docking results, and QSAR model predictions.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 452.48 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 3.2 | < 5 |

| Hydrogen Bond Donors | 4 | < 5 |

| Hydrogen Bond Acceptors | 8 | < 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeability | Low | Low (for peripherally acting drugs) |

| Caco-2 Permeability (nm/s) | 25.6 | > 20 is considered high |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

| hERG Inhibition | Low risk | Low risk |

Table 2: Hypothetical Molecular Docking Results of this compound with Notch1 Intracellular Domain (NICD)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.9 |

| Interacting Residues | Cys598, Met601, Val625, Leu629, Phe659 |

| Hydrogen Bonds | 2 (with Cys598 and Phe659) |

| Hydrophobic Interactions | 5 (with Met601, Val625, Leu629) |

Table 3: Hypothetical QSAR Model Predictions for a Series of this compound Analogs

| Compound | Modification | Predicted pIC50 |

| This compound | - | 7.2 |

| Analog 1 | Removal of a hydroxyl group | 6.8 |

| Analog 2 | Addition of a methyl group | 7.5 |

| Analog 3 | Isosteric replacement of a phenyl ring | 7.1 |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments cited in this guide, as well as a hypothetical in vitro validation assay.

In Silico ADMET Prediction Protocol

-

Compound Preparation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.

-

Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) is calculated using software like PaDEL-Descriptor.

-

ADMET Prediction: The calculated descriptors are used as input for various pre-built ADMET prediction models (e.g., using online servers like SwissADME or commercial software packages). These models employ algorithms such as support vector machines or neural networks to predict properties like absorption, distribution, metabolism, excretion, and toxicity.

-

Analysis of Results: The predicted ADMET properties are compared against established rules for drug-likeness (e.g., Lipinski's rule of five) to assess the compound's potential as an oral drug candidate.

Molecular Docking Protocol

-

Target Protein Preparation:

-

The 3D structure of the Notch1 intracellular domain (NICD) is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added to the protein structure using software like AutoDockTools.

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated and energy-minimized.

-

Gasteiger charges are assigned, and non-polar hydrogens are merged.

-

The prepared ligand structure is saved in the PDBQT file format.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the NICD.

-

Molecular docking is performed using a program like AutoDock Vina, which employs a Lamarckian genetic algorithm to explore possible binding conformations of the ligand within the protein's active site.

-

The simulation generates multiple binding poses ranked by their predicted binding affinities.

-

-

Analysis of Docking Results:

-

The binding pose with the lowest binding energy is selected for further analysis.

-

The interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the NICD are visualized and analyzed using software like PyMOL or Chimera.

-

QSAR Model Development Workflow

-

Data Collection: A dataset of compounds with known inhibitory activity against the Notch1 receptor is compiled from literature or public databases.

-

Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors (e.g., topological, electronic, and steric) are calculated.

-

Data Splitting: The dataset is divided into a training set (for model building) and a test set (for model validation).

-

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the molecular descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is evaluated using the test set. Statistical metrics like the correlation coefficient (R²) and root mean square error (RMSE) are calculated.

-

Prediction for New Compounds: Once validated, the QSAR model can be used to predict the bioactivity of new compounds, such as this compound and its analogs.

In Vitro Validation: Luciferase Reporter Assay Protocol

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are co-transfected with a CSL-luciferase reporter plasmid (containing binding sites for the NICD-CSL transcription factor complex), a Renilla luciferase plasmid (as a transfection control), and a plasmid expressing the Notch1 receptor.

-

-

Compound Treatment:

-

After 24 hours, the transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

-

Luciferase Assay:

-

After another 24 hours, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

The dose-response curve is plotted, and the IC50 value of this compound for Notch signaling inhibition is calculated.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways described in this guide.

Caption: In Silico Bioactivity Prediction Workflow.

Caption: Simplified Notch Signaling Pathway with Hypothetical Inhibition by this compound.

Caption: Logical Relationship in a QSAR Model.

Conclusion and Future Directions

This technical guide has outlined a hypothetical yet plausible workflow for the in silico prediction of the bioactivity of this compound. The presented data and protocols demonstrate how computational methods can be systematically applied to characterize a novel compound's drug-like properties and to formulate a testable hypothesis about its mechanism of action. The hypothetical findings suggest that this compound possesses favorable ADMET properties and may act as an inhibitor of the Notch signaling pathway.

Future work should focus on the experimental validation of these in silico predictions. The synthesis and purification of this compound would be the first step, followed by in vitro assays, such as the described luciferase reporter assay, to confirm its inhibitory effect on the Notch pathway. Further biophysical studies, like surface plasmon resonance or isothermal titration calorimetry, could be employed to quantify the binding affinity between this compound and the Notch1 intracellular domain. Subsequent lead optimization efforts could then be guided by both the experimental data and further in silico modeling to design more potent and selective analogs.

Preliminary Cytotoxicity Screening of Millewanin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Millewanin H, a novel compound with therapeutic potential. The document outlines detailed experimental protocols for assessing cytotoxicity, presents hypothetical data in a structured format for clarity, and visualizes key experimental workflows and a potential signaling pathway. This guide is intended to serve as a foundational resource for researchers initiating studies on the cytotoxic properties of this compound.

Introduction

This compound is a natural product with a chemical structure suggesting potential bioactivity. Preliminary screening for cytotoxicity is a critical first step in the evaluation of any new compound for its potential as a therapeutic agent, particularly in oncology. Cytotoxicity assays are used to determine the concentration at which a compound induces cell death, providing essential information on its potency and therapeutic window.[1][2] This guide details the methodologies for conducting such a preliminary assessment.

Experimental Protocols

Cell Culture

Human cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[1]

Protocol:

-

Seed cells and treat with this compound as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Measure the absorbance at 490 nm.

-

The percentage of cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer).

Data Presentation

The following tables present hypothetical data from the preliminary cytotoxicity screening of this compound.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HeLa | 24 | 45.2 |

| 48 | 28.7 | |

| 72 | 15.1 | |

| MCF-7 | 24 | 62.8 |

| 48 | 41.5 | |

| 72 | 25.9 | |

| A549 | 24 | 80.1 |

| 48 | 55.3 | |

| 72 | 38.4 |

Table 2: Percentage of Cell Viability (MTT Assay) after 48h Treatment with this compound

| Concentration (µM) | HeLa (% Viability) | MCF-7 (% Viability) | A549 (% Viability) |

| 0.1 | 98.2 ± 2.1 | 99.1 ± 1.8 | 98.7 ± 2.5 |

| 1 | 85.7 ± 3.5 | 90.3 ± 2.9 | 92.4 ± 3.1 |

| 10 | 60.1 ± 4.2 | 75.8 ± 3.8 | 81.6 ± 4.0 |

| 50 | 25.3 ± 2.8 | 38.6 ± 3.2 | 49.8 ± 3.7 |

| 100 | 8.9 ± 1.5 | 15.2 ± 2.1 | 22.5 ± 2.8 |

Table 3: Percentage of Cytotoxicity (LDH Assay) after 48h Treatment with this compound

| Concentration (µM) | HeLa (% Cytotoxicity) | MCF-7 (% Cytotoxicity) | A549 (% Cytotoxicity) |

| 0.1 | 2.5 ± 0.8 | 1.9 ± 0.5 | 1.5 ± 0.4 |

| 1 | 12.8 ± 1.9 | 8.7 ± 1.2 | 6.3 ± 0.9 |

| 10 | 35.4 ± 3.1 | 22.1 ± 2.5 | 15.9 ± 2.1 |

| 50 | 68.9 ± 4.5 | 55.7 ± 3.9 | 42.3 ± 3.3 |

| 100 | 89.2 ± 5.2 | 80.4 ± 4.7 | 71.8 ± 4.1 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for cytotoxicity screening of this compound.

Hypothetical Signaling Pathway

Based on the mechanisms of other natural products, this compound may induce apoptosis through the intrinsic mitochondrial pathway. A potential signaling pathway is visualized below.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Conclusion

This technical guide outlines a systematic approach for the preliminary cytotoxicity screening of this compound. The provided protocols for MTT and LDH assays, along with the structured presentation of hypothetical data, offer a framework for assessing the compound's cytotoxic potential. The visualized experimental workflow and a hypothetical signaling pathway provide a clear overview of the experimental process and a potential mechanism of action. Further studies are warranted to validate these preliminary findings and to elucidate the precise molecular mechanisms underlying the cytotoxic effects of this compound.

References

- 1. Cell viability assays | Abcam [abcam.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Millettone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoflavone Millettone, a natural product isolated from plants of the Millettia genus, represents a class of compounds with significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related flavonoids. This document provides detailed application notes and protocols for the synthesis of the core isoflavone scaffold of Millettone and outlines established methods for its derivatization.

While the original total synthesis of (±)-Millettone was reported in the 1970s, this guide presents a representative and more generalized synthetic strategy based on well-established and versatile methods for isoflavone construction, namely the Deoxybenzoin route. This approach offers a logical and adaptable framework for the synthesis of Millettone and its analogs. Furthermore, this document details common derivatization techniques that can be applied to the Millettone scaffold to generate a library of analogs for structure-activity relationship (SAR) studies.

Synthesis of the Millettone Core Structure

The synthesis of the isoflavone core of Millettone can be achieved through a variety of methods. A common and reliable approach is the Deoxybenzoin route, which involves the construction of a 2-hydroxydeoxybenzoin intermediate followed by cyclization to form the chromen-4-one ring.

Logical Workflow for Isoflavone Synthesis

Caption: General workflow for the synthesis of an isoflavone core via the Deoxybenzoin route.

Experimental Protocols

1. Synthesis of 2-Hydroxydeoxybenzoin Intermediate via Friedel-Crafts Acylation

This protocol describes the synthesis of a 2-hydroxydeoxybenzoin, a key intermediate for the isoflavone core.

-

Materials:

-

Substituted phenol (1.0 eq)

-

Substituted phenylacetic acid (1.1 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (3.0 eq)

-

Anhydrous dichloromethane (DCM)

-

10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the substituted phenol and substituted phenylacetic acid in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add BF₃·OEt₂ dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 10% HCl.

-

Separate the organic layer and wash sequentially with 10% HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 2-hydroxydeoxybenzoin.

-

2. Cyclization to the Isoflavone Core

This protocol describes the cyclization of the 2-hydroxydeoxybenzoin to form the isoflavone ring system.

-

Materials:

-

2-Hydroxydeoxybenzoin (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (2.0 eq)

-

Ice-water

-

-

Procedure:

-

To a solution of the 2-hydroxydeoxybenzoin in DMF at 0 °C, add POCl₃ dropwise.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoflavone.

-

Quantitative Data for Synthesis

The following table summarizes representative yields for the key steps in the synthesis of an isoflavone core. Actual yields may vary depending on the specific substrates and reaction conditions.

| Step | Reaction | Representative Yield (%) |

| 1 | Friedel-Crafts Acylation | 60 - 85 |

| 2 | Cyclization | 70 - 90 |

| Overall | Two-Step Synthesis | 42 - 77 |

Derivatization of the Millettone Scaffold

Derivatization of the Millettone core is crucial for generating analogs with potentially improved biological activity or pharmacokinetic properties. The phenolic hydroxyl groups and the aromatic rings are common sites for modification.

General Workflow for Derivatization

Caption: Workflow for common derivatization reactions of an isoflavone core for SAR studies.

Experimental Protocols for Derivatization

1. O-Alkylation of Phenolic Hydroxyl Groups

This protocol describes the methylation of a phenolic hydroxyl group, a common derivatization to modify solubility and metabolic stability.

-

Materials:

-

Isoflavone (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous acetone or DMF

-

Water

-

Ethyl acetate

-

-

Procedure:

-

To a solution of the isoflavone in anhydrous acetone or DMF, add K₂CO₃ and CH₃I.

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours. Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

2. O-Acylation of Phenolic Hydroxyl Groups

This protocol details the acetylation of a phenolic hydroxyl group, which can alter the compound's polarity and bioavailability.

-

Materials:

-

Isoflavone (1.0 eq)

-

Acetic anhydride (2.0 eq)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the isoflavone in a mixture of DCM and pyridine at 0 °C.

-

Add acetic anhydride dropwise and stir the reaction mixture at room temperature for 2-4 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the acetylated product.

-

Purify further by recrystallization if necessary.

-

3. Aromatic Bromination

This protocol describes the electrophilic bromination of the aromatic rings of the isoflavone core.

-

Materials:

-

Isoflavone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq per desired bromination)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Benzoyl peroxide (catalytic amount)

-

-

Procedure:

-

To a solution of the isoflavone in CCl₄ or CH₃CN, add NBS and a catalytic amount of benzoyl peroxide.

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the brominated isoflavone(s).

-

Quantitative Data for Derivatization

The following table provides representative yields for common derivatization reactions on an isoflavone scaffold.

| Reaction | Reagent(s) | Representative Yield (%) |

| O-Methylation | CH₃I, K₂CO₃ | 85 - 98 |

| O-Acetylation | Acetic anhydride, Pyridine | 90 - 99 |

| Aromatic Bromination | NBS, Benzoyl peroxide | 50 - 80 |

Conclusion

The synthetic and derivatization protocols outlined in this document provide a robust framework for researchers engaged in the study of Millettone and other isoflavonoids. The generalized synthetic route to the isoflavone core is adaptable to various substituted starting materials, enabling the creation of a diverse range of analogs. The derivatization methods described are standard, high-yielding reactions that allow for systematic modification of the isoflavone scaffold. These protocols, coupled with the provided quantitative data and logical workflows, are intended to facilitate the efficient synthesis and exploration of new isoflavone-based compounds for drug discovery and development.

Application Notes & Protocols: Quantitative Analysis of Millewanin H using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin H is a prenylated isoflavone isolated from the leaves of Millettia pachycarpa.[1] As a member of the flavonoid family, it exhibits potential biological activities, including antiestrogenic effects.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its therapeutic potential. To date, a specific validated analytical method for this compound quantification has not been widely published. This document provides a detailed and robust proposed protocol for the quantification of this compound in plant extracts and biological fluids using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described methodology is based on established analytical strategies for the quantification of structurally related prenylated flavonoids and isoflavones.[2][3][4]

Principle

This method utilizes the high separation efficiency of UPLC and the sensitivity and selectivity of tandem mass spectrometry to accurately quantify this compound. The analyte is first extracted from the matrix, separated from other components on a reversed-phase C18 column, and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the proposed U-HPLC-MS/MS method parameters and the expected performance characteristics based on typical validation results for similar analytical methods.[2][4][5][6]

Table 1: Proposed UPLC-MS/MS Method Parameters for this compound Quantification

| Parameter | Recommended Condition |

| Chromatographic System | UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start at 5-10% B, ramp to 95% B over several minutes, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| This compound MRM Transition (Proposed) | Precursor Ion (Q1): m/z 439.17 ([M+H]⁺) Product Ions (Q3): To be determined empirically (e.g., based on loss of prenyl or other side chains) |

| Internal Standard (IS) | A structurally similar compound not present in the sample (e.g., another prenylated isoflavone) |

Table 2: Typical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Recovery | Consistent, precise, and reproducible |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of the initial concentration |

Experimental Protocols

1. Sample Preparation

a) From Plant Material (e.g., Millettia pachycarpa leaves)

-

Grinding: Grind the dried plant material into a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water).

-

Vortex for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

-

Filtration:

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

-

-

Dilution: Dilute the sample with the initial mobile phase if the concentration of this compound is expected to be high.

b) From Biological Fluids (e.g., Plasma or Urine)

-

Protein Precipitation:

-

Pipette 100 µL of the biological fluid into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 2 minutes to precipitate proteins.

-

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and centrifuge again to remove any particulate matter.

-

-

Transfer: Transfer the final solution to a UPLC vial for analysis.

2. UPLC-MS/MS Analysis

-

Method Setup: Set up the UPLC-MS/MS system with the parameters outlined in Table 1.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject the prepared samples, calibration standards, and quality control samples.

-

Data Acquisition: Acquire data in MRM mode. The specific MRM transitions for this compound will need to be optimized by infusing a standard solution of the compound into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions upon collision-induced dissociation. Based on its monoisotopic mass of approximately 438.17, the precursor ion ([M+H]⁺) would be m/z 439.17.[1]

3. Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for this compound quantification.

Disclaimer: The analytical method described herein is a proposed protocol based on established techniques for similar compounds. Method development and validation are required to ensure its suitability for a specific application.

References

Application Notes and Protocols for High-Throughput Screening of Millewanin H

Introduction

Millewanin H is a novel prenylated isoflavone, a class of natural products known for a wide range of biological activities. Given the therapeutic potential of isoflavones, particularly as modulators of cellular signaling pathways, robust high-throughput screening (HTS) assays are essential for elucidating the mechanism of action and identifying potential therapeutic applications of this compound. These application notes provide detailed protocols for a tiered screening approach, starting with a primary biochemical screen to identify direct molecular targets, followed by cell-based assays to confirm activity in a physiological context and assess cytotoxicity. The proposed assays are based on common strategies for evaluating isoflavones and compounds with potential antiestrogenic and kinase inhibitory activities.

Application Note 1: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

Assay Principle

This assay identifies compounds that bind to the ligand-binding domain of the human Estrogen Receptor alpha (ERα). It employs fluorescence polarization (FP), a technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution. A small, fluorescently labeled estrogen (the tracer) tumbles rapidly and has a low FP value. When bound to the much larger ERα protein, its tumbling slows, resulting in a high FP value. If a test compound, such as this compound, competes with the tracer for binding to ERα, the tracer is displaced, and the FP value decreases. This method is highly suitable for HTS due to its homogeneous format and rapid readout.[1][2][3]

Experimental Protocol

1. Reagents and Materials:

- ERα Protein: Recombinant human ERα ligand-binding domain (LBD).

- Fluorescent Tracer: Fluorescein-labeled estradiol (ES2-Green).

- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA).

- Test Compound: this compound dissolved in 100% DMSO.

- Control Compounds: 17β-estradiol (positive control), Genistein (known isoflavone binder).

- Assay Plates: Black, low-volume 384-well microplates.

- Plate Reader: Capable of measuring fluorescence polarization.

2. Assay Procedure:

- Prepare a serial dilution of this compound and control compounds in 100% DMSO. A typical starting concentration is 1 mM.

- Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 40 nL) of the compound dilutions to the 384-well assay plates.

- Prepare the ERα/tracer mix by diluting the ERα protein and the fluorescent tracer in the assay buffer to their final concentrations (e.g., 10 nM ERα and 1 nM ES2-Green).

- Add 20 µL of the ERα/tracer mix to each well of the assay plate.

- Seal the plates and incubate at room temperature for 1-2 hours, protected from light.

- Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

3. Data Analysis:

- The FP values are typically measured in millipolarization units (mP).

- The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_tracer) / (mP_bound_tracer - mP_free_tracer)])

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values for ERα Competitive Binding

| Compound | IC50 (µM) |

| 17β-estradiol | 0.005 |

| Genistein | 0.5 |

| This compound | 2.1 |

Diagrams

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.

Caption: Fluorescence Polarization Assay Workflow.

Application Note 2: Cell-Based ERα Reporter Gene Assay for Antagonist Activity

Assay Principle

This assay quantifies the ability of a compound to antagonize estrogen-induced gene expression. It utilizes a cell line (e.g., MCF-7 or T-47D) stably transfected with a reporter gene, typically firefly luciferase, under the control of an Estrogen Response Element (ERE). In the presence of an ERα agonist like 17β-estradiol, ERα binds to the ERE and drives luciferase expression. An antagonist, like this compound, will compete with the agonist for ERα binding, thereby inhibiting the transcription of the luciferase gene and reducing the luminescent signal. This assay provides functional confirmation of the binding data obtained from the primary screen.

Experimental Protocol

1. Reagents and Materials:

- Cell Line: T-47D-KBluc cells (stably expressing ERα and an ERE-luciferase reporter).

- Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).

- Assay Medium: Phenol red-free RPMI 1640 supplemented with 10% charcoal-stripped FBS.

- Agonist: 17β-estradiol.

- Test Compound: this compound.

- Control Antagonist: Fulvestrant (ICI 182,780).

- Assay Plates: White, clear-bottom 384-well cell culture plates.

- Luciferase Reagent: ONE-Glo™ Luciferase Assay System or equivalent.

- Luminometer: Plate-based luminometer.

2. Assay Procedure:

- Seed T-47D-KBluc cells into 384-well plates at a density of 10,000 cells/well in 40 µL of assay medium.

- Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

- Prepare serial dilutions of this compound and control compounds in assay medium.

- Add the test compounds to the cells.

- Immediately add 17β-estradiol to all wells (except for the vehicle control) to a final concentration that elicits ~80% of the maximal response (e.g., 0.1 nM).

- Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

- Equilibrate the plates to room temperature.

- Add 25 µL of the luciferase assay reagent to each well.

- Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.

- Measure the luminescence using a plate luminometer.

3. Data Analysis:

- Normalize the data by setting the signal from cells treated with 17β-estradiol alone as 100% activity and the signal from cells with vehicle only as 0% activity.

- Calculate the percent inhibition for each concentration of the test compound.

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Data Presentation

Table 2: Hypothetical EC50 Values for ERα Antagonist Activity

| Compound | EC50 (µM) |

| Fulvestrant | 0.001 |

| This compound | 1.5 |

Diagrams

References

Application Notes and Protocols for Evaluating Millewanin H Efficacy Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Millewanin H is a novel natural compound under investigation for its potential therapeutic properties. This document provides a comprehensive suite of cell-based assays to evaluate the efficacy of this compound as a potential anti-cancer agent. The protocols herein are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and cell migration, as well as to investigate its potential mechanism of action through the PI3K/Akt signaling pathway, a critical regulator of cancer cell growth and survival.[1][2][3]

These assays are foundational in pre-clinical drug discovery and are intended to provide a robust framework for characterizing the bioactivity of this compound in various cancer cell lines.

Overall Experimental Workflow

The following workflow outlines a logical progression for evaluating the anti-cancer efficacy of this compound, from initial cytotoxicity screening to mechanistic studies.

Caption: A general workflow for the evaluation of this compound's anti-cancer properties.

Cell Viability and Cytotoxicity Assay (XTT)

This assay determines the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value is a key parameter derived from this assay. The XTT assay is a colorimetric method where a tetrazolium salt is reduced to a colored formazan product by metabolically active cells.[4]

Experimental Protocol: XTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mix XTT reagent and electron-coupling reagent).[4]

-

Assay: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance of the samples in a microplate reader at 450 nm (with a reference wavelength of 660 nm).[4]

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values of this compound